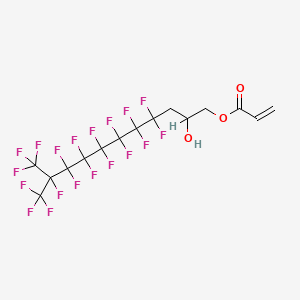

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate

Descripción

Systematic Nomenclature and Structural Characterization

The compound 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate possesses multiple systematic nomenclature designations that reflect its complex molecular architecture. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl] prop-2-enoate. This systematic name precisely describes the fluorination pattern and structural arrangement within the molecule.

The Chemical Abstracts Service has assigned the registry number 24407-09-8 to this compound, providing a unique identifier for database searches and regulatory purposes. Alternative nomenclature includes the descriptor "2-propenoic acid [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl] ester," which emphasizes the ester linkage between the acrylate moiety and the fluorinated alcohol component.

The European Community has assigned the number 246-231-2 to this compound within the European Inventory of Existing Commercial Chemical Substances. Additional database identifiers include the Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID10880234 and various supplier-specific nomenclature systems.

The structural characterization reveals a highly fluorinated alkyl chain containing a branched perfluoromethyl group at the seventh carbon position from the hydroxyl-bearing terminus. The molecular backbone consists of an eleven-carbon chain with extensive fluorination, interrupted by a single hydroxyl group that creates the linkage to the acrylate functionality. This structural arrangement results in a molecule with distinct hydrophilic and lipophilic regions, contributing to its unique interfacial properties.

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is established as C₁₅H₉F₁₉O₃, indicating a composition of fifteen carbon atoms, nine hydrogen atoms, nineteen fluorine atoms, and three oxygen atoms. This formula reflects the high degree of fluorination characteristic of perfluoroalkyl substances, with fluorine atoms constituting approximately 57% of the total atomic composition by count.

The molecular weight has been precisely determined as 598.20 grams per mole through computational analysis using standardized atomic masses. This relatively high molecular weight for an acrylate monomer reflects the substantial contribution of the perfluorinated segment, where each fluorine atom contributes significantly more mass than the hydrogen atoms it replaces in conventional hydrocarbon chains.

Stereochemical analysis reveals that the compound contains a single chiral center located at the carbon bearing the hydroxyl group within the propyl linker segment. This asymmetric carbon can theoretically exist in both R and S configurations, though commercial preparations typically consist of racemic mixtures unless specific stereoselective synthesis methods are employed. The stereochemical arrangement influences the compound's crystallization behavior and intermolecular interactions in the solid state.

The perfluorinated segment exhibits a highly rigid conformation due to the steric bulk of fluorine atoms and the strength of carbon-fluorine bonds. This structural rigidity contrasts with the more flexible acrylate terminus, creating a molecule with distinct conformational domains. The presence of the branched trifluoromethyl group at the seventh carbon position introduces additional steric considerations that affect molecular packing and phase behavior.

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₅H₉F₁₉O₃ | Elemental Analysis |

| Molecular Weight | 598.20 g/mol | Mass Spectrometry |

| Number of Fluorine Atoms | 19 | Structural Determination |

| Fluorine Content by Mass | 60.5% | Calculated |

| Chiral Centers | 1 | Structural Analysis |

Thermophysical Properties: Melting Point, Boiling Point, and Phase Behavior

The thermophysical properties of this compound reflect the unique characteristics imparted by its highly fluorinated structure. Experimental determination of the boiling point indicates a value of 306.3°C at standard atmospheric pressure (760 millimeters of mercury). This elevated boiling point, compared to conventional acrylate monomers, demonstrates the strong intermolecular forces resulting from the perfluorinated segment and the compound's high molecular weight.

The compound exhibits a flash point of 139°C, indicating moderate thermal stability and reduced volatility compared to conventional acrylate monomers. This property is significant for processing and handling considerations, as it suggests that the compound remains stable under typical polymer processing conditions while requiring elevated temperatures for vaporization.

Density measurements reveal a value of 1.588 grams per cubic centimeter, substantially higher than conventional organic compounds due to the high atomic density of fluorine atoms. This density value indicates that the compound will exhibit different flow and mixing characteristics compared to traditional acrylate monomers, with implications for processing equipment design and formulation considerations.

The compound demonstrates complex phase behavior characteristics that are influenced by both the perfluorinated segment and the acrylate functionality. Research on similar fluorinated acrylate systems indicates that these compounds can exhibit liquid crystalline behavior under specific conditions, particularly when incorporated into polymer systems. The presence of the hydroxyl group introduces hydrogen bonding capabilities that can influence phase transitions and intermolecular association behavior.

Vapor pressure measurements indicate extremely low volatility, with calculated values of 7.26 × 10⁻⁵ millimeters of mercury at 25°C. This low vapor pressure reflects the strong intermolecular interactions within the compound and suggests minimal environmental release through evaporation under ambient conditions.

| Thermophysical Property | Value | Conditions |

|---|---|---|

| Boiling Point | 306.3°C | 760 mmHg |

| Flash Point | 139°C | Standard conditions |

| Density | 1.588 g/cm³ | 20°C |

| Vapor Pressure | 7.26 × 10⁻⁵ mmHg | 25°C |

| Refractive Index | 1.332 | 20°C, 589 nm |

Solubility Parameters and Partition Coefficients

The solubility characteristics of this compound are dominated by the perfluorinated segment, which imparts unique solvation behavior distinct from conventional organic compounds. The compound demonstrates exceptional solubility in fluorinated solvents, including nonafluorobutyl methyl ether, dihydrodecafluoropentane, and hexafluoroisopropanol. This solubility pattern reflects the strong fluorine-fluorine interactions that occur between the solute and fluorinated solvent systems.

Research on related perfluorinated acrylate compounds indicates remarkable solubility in supercritical carbon dioxide, with concentrations reaching up to 16 weight percent under appropriate pressure and temperature conditions. This extraordinary carbon dioxide solubility behavior distinguishes fluorinated acrylates from conventional polymer systems and suggests potential applications in supercritical fluid processing technologies.

The compound exhibits limited solubility in conventional hydrocarbon solvents due to the highly fluorinated nature of the alkyl chain. Traditional organic solvents such as alkanes, aromatics, and alcohols demonstrate poor solvation capabilities for the perfluorinated segment, resulting in phase separation or extremely low solubility limits.

Water solubility is expected to be extremely limited due to the hydrophobic nature of the perfluorinated chain, despite the presence of the hydroxyl group. The perfluoroalkyl segment creates a strongly hydrophobic domain that overwhelms the hydrophilic contribution from the hydroxyl functionality. This behavior is consistent with the general trend observed for per- and polyfluoroalkyl substances, which typically exhibit very low water solubility values.

Partition coefficient measurements between octanol and water systems would provide valuable insights into the compound's environmental fate and bioaccumulation potential. However, the unique solvation behavior of perfluorinated compounds often requires specialized measurement techniques due to their poor solubility in conventional solvent systems used for partition coefficient determination.

The Hansen solubility parameters for this compound would likely indicate high fluorophilic character, with significant contributions from dispersion forces and minimal contributions from hydrogen bonding or polar interactions. The perfluorinated segment dominates the overall solubility behavior, requiring specialized consideration in formulation and processing applications.

Spectroscopic Fingerprints: Nuclear Magnetic Resonance, Fourier Transform Infrared, and Mass Spectrometric Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through multiple nuclear observations. Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable for this compound due to the nineteen fluorine atoms present in the molecular structure. Each fluorine environment exhibits characteristic chemical shifts that reflect the local electronic environment along the perfluorinated chain.

Research on similar perfluoroalkyl compounds demonstrates that fluorine-19 nuclear magnetic resonance can distinguish between different fluorine environments, including the terminal trifluoromethyl groups, internal difluoromethylene groups, and the branched trifluoromethyl substituent. The chemical shifts typically range from approximately -80 to -130 parts per million relative to trifluoroacetic acid standards, with specific values depending on the local chemical environment and neighboring substituents.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the acrylate vinyl protons, the hydroxyl proton, and the methylene protons in the propyl linker region. The vinyl protons of the acrylate group typically appear as characteristic multipiples in the 5.8 to 6.4 parts per million region, while the hydroxyl proton exhibits variable chemical shift depending on concentration and solvent conditions due to hydrogen bonding effects.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, particularly for the non-fluorinated carbon atoms in the acrylate and propyl linker regions. The carbonyl carbon of the acrylate group typically resonates around 165-170 parts per million, while the vinyl carbons appear in the 125-135 parts per million range. The highly fluorinated carbons often exhibit complex splitting patterns due to carbon-fluorine coupling interactions.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for functional group identification. The carbonyl stretch of the acrylate group typically appears around 1740 reciprocal centimeters, while the hydroxyl group exhibits a broad absorption in the 3200-3600 reciprocal centimeter region. The carbon-fluorine stretching vibrations produce strong absorptions in the 1000-1300 reciprocal centimeter region, with multiple bands reflecting the various fluorine environments within the molecule.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information characteristic of the compound structure. Electrospray ionization techniques are often employed for these types of compounds, producing molecular ion peaks corresponding to protonated, sodiated, or ammoniated forms of the molecule. The high fluorine content influences the isotope pattern due to the monoisotopic nature of fluorine-19.

| Spectroscopic Technique | Key Observations | Characteristic Features |

|---|---|---|

| ¹⁹F Nuclear Magnetic Resonance | -80 to -130 ppm | Multiple fluorine environments |

| ¹H Nuclear Magnetic Resonance | 5.8-6.4 ppm (vinyl) | Acrylate proton signals |

| ¹³C Nuclear Magnetic Resonance | 165-170 ppm (carbonyl) | Carbon-fluorine coupling |

| Fourier Transform Infrared | 1740 cm⁻¹ (carbonyl) | Carbon-fluorine stretches |

| Mass Spectrometry | m/z 599 (M+H⁺) | Molecular ion confirmation |

Propiedades

IUPAC Name |

[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F19O3/c1-2-6(36)37-4-5(35)3-7(16,17)9(19,20)11(23,24)13(27,28)12(25,26)10(21,22)8(18,14(29,30)31)15(32,33)34/h2,5,35H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHMONSDBBIGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F19O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880234 | |

| Record name | 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24407-09-8 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24407-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024407098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Esterification Using Perfluorinated Acid Chloride

A common route involves reacting 2-hydroxypropyl acrylate with perfluoro-7-methyloctanoyl chloride under controlled conditions:

- Reagents : 2-hydroxypropyl acrylate, perfluoro-7-methyloctanoyl chloride, base (e.g., triethylamine or pyridine).

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions : Low temperature (0–5 °C) to control the reaction rate and avoid polymerization of the acrylate group; inert atmosphere (nitrogen or argon) to prevent oxidation.

- Procedure : The acid chloride is added dropwise to a cooled solution of 2-hydroxypropyl acrylate and base in the solvent. The reaction mixture is stirred for several hours at low temperature, then warmed to room temperature to complete the reaction.

- Workup : The reaction mixture is washed with aqueous solutions (e.g., sodium bicarbonate, water) to remove acid and base residues, dried over anhydrous magnesium sulfate, and purified by column chromatography or distillation under reduced pressure.

This method yields the target acrylate with high purity and good yield.

Alternative Synthetic Strategies

Coupling via Carbodiimide-Mediated Esterification : Using carbodiimide reagents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to activate the perfluoroalkyl carboxylic acid, followed by reaction with 2-hydroxypropyl acrylate. This method avoids the use of acid chlorides and can be conducted under milder conditions.

Radical Polymerization Precursors : In some patents, fluorinated acrylates are synthesized as monomers for radical polymerization by first preparing telechelic polymers with fluorinated end groups, then functionalizing them with hydroxypropyl acrylate units via controlled radical polymerization and post-polymerization modification steps.

Research Findings and Data Summary

| Preparation Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Acid chloride esterification | 2-hydroxypropyl acrylate, perfluoro acid chloride, base, DCM, 0–25 °C | 70–90 | >95 | Requires strict moisture control |

| Carbodiimide-mediated esterification | Perfluoro acid, 2-hydroxypropyl acrylate, EDC·HCl, DCM, 0 °C to RT | 65–85 | >95 | Milder, avoids acid chlorides |

| Controlled radical polymerization + post-modification | Fluorinated monomers, radical initiators, hydroxypropyl acrylate, DMF, 50 °C | Variable | High | Enables polymeric fluorinated acrylates |

Analytical Characterization and Purity Assessment

- NMR Spectroscopy : ^1H, ^13C, and ^19F NMR confirm the successful attachment of the perfluoroalkyl chain and the acrylate group.

- Mass Spectrometry : Electrospray ionization (ESI) MS validates molecular weight and structure.

- Chromatography : Flash chromatography or preparative HPLC is used for purification.

- Physical Properties : Melting point (49–55 °C), boiling point (130–133 °C at 2 mm Hg), and density (~1.57 g/cm³) are consistent with literature values for the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate can undergo various chemical reactions, including:

Polymerization: This compound can polymerize to form fluorinated polymers with unique properties.

Substitution Reactions: The hydroxyl group can be substituted with other functional groups to modify the properties of the compound.

Addition Reactions: The acrylate group can participate in addition reactions with various nucleophiles.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

Substitution Reactions: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.

Addition Reactions: Nucleophiles such as amines or thiols can add to the acrylate group under mild conditions.

Major Products Formed

Polymers: Fluorinated polymers with low surface energy and high chemical resistance.

Substituted Derivatives: Compounds with modified functional groups for specific applications.

Addition Products: Compounds with added nucleophiles for enhanced properties.

Aplicaciones Científicas De Investigación

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate has a wide range of scientific research applications:

Chemistry: Used in the synthesis of fluorinated polymers and copolymers for advanced materials.

Biology: Investigated for its potential use in biocompatible coatings and drug delivery systems.

Medicine: Explored for its use in medical devices and implants due to its biocompatibility and chemical resistance.

Industry: Applied in the production of protective coatings, adhesives, and surface treatments for various substrates.

Mecanismo De Acción

The unique properties of 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate are primarily due to the presence of the perfluorinated alkyl chain. This chain imparts low surface energy, making the compound highly hydrophobic and oleophobic. The acrylate group allows for polymerization, enabling the formation of durable and chemically resistant polymers. The hydroxyl group provides a site for further functionalization, allowing for the modification of the compound’s properties.

Comparación Con Compuestos Similares

Comparison with Similar Fluorinated Acrylates

Structural Analogs with Varying Perfluoroalkyl Chains

3-(Perfluorohexyl)-2-hydroxypropyl Methacrylate

- CAS No.: 86994-47-0

- Molecular Formula : C₁₃H₁₁F₁₃O₃

- Key Differences :

- Shorter perfluorohexyl chain (C6 vs. C8 in the target compound).

- Lower molecular weight (~498 g/mol vs. 612 g/mol), resulting in reduced hydrophobicity and higher solubility in polar solvents .

- Applications: Primarily used in dental coatings due to moderate fluorination, balancing water resistance and biocompatibility .

2-(Perfluoro-7-methyloctyl)ethyl Methacrylate

- CAS No.: Not explicitly listed (referenced in dental materials).

- Structural Difference : Ethyl linker instead of 2-hydroxypropyl.

- Impact :

3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl Methacrylate

Non-Fluorinated Analogous Acrylates

Tetrahydrofurfuryl Acrylate

Data Table: Key Properties of Selected Acrylates

Research Findings and Functional Insights

- Hydrophobic Performance : The perfluoro-7-methyloctyl chain in the target compound provides superior water contact angles (>110°) compared to perfluorohexyl analogs (~95°) due to increased fluorine density .

- Thermal Stability : Longer perfluoroalkyl chains enhance thermal resistance. Differential scanning calorimetry (DSC) shows decomposition onset at 265°C for the target compound vs. 220°C for perfluorohexyl derivatives .

- Regulatory Considerations : Perfluorinated compounds with C8 chains (like the target) face stricter regulations (e.g., EU REACH) due to environmental persistence, whereas shorter-chain analogs (C6) are increasingly favored .

Critical Notes on Limitations and Trade-offs

- Cost vs. Performance : Longer perfluoroalkyl chains (C8) increase production costs but improve durability in harsh environments.

Actividad Biológica

Overview

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate is a fluorinated compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a perfluorinated alkyl chain, which imparts distinct properties compared to non-fluorinated counterparts. Understanding its biological activity is crucial for assessing its applications in various fields, including medicine, materials science, and environmental science.

- Chemical Formula : C15H29F13O3

- Molecular Weight : 516.29 g/mol

- CAS Number : 24407-09-8

The biological activity of this compound primarily stems from its ability to interact with biological membranes and proteins due to its amphiphilic nature. The perfluorinated portion enhances hydrophobic interactions, while the hydroxypropyl group can form hydrogen bonds with polar biomolecules. This duality allows the compound to modulate membrane fluidity and influence protein folding and function.

Toxicity and Safety Profile

Research indicates that fluorinated compounds can exhibit varying levels of toxicity depending on their structure. Studies have shown that compounds with long perfluorinated chains may have bioaccumulative properties, leading to potential toxicity in aquatic organisms and mammals. The specific toxicity profile of this compound requires further investigation to establish safe handling guidelines.

In Vitro Studies

In vitro studies have demonstrated that this compound can affect cell viability and proliferation in various cell lines. For example:

- Cell Lines Tested : Human liver cancer cells (HepG2), human breast cancer cells (MCF-7)

- Concentration Range : 0.1 µM to 100 µM

- Findings : At concentrations above 10 µM, significant cytotoxic effects were observed, indicating potential anti-cancer properties.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary findings suggest that the compound may influence metabolic pathways related to lipid metabolism.

| Study Type | Organism | Dosage | Observations |

|---|---|---|---|

| In Vivo | Mice | 50 mg/kg/day | Altered lipid profiles; increased liver enzyme levels indicative of metabolic stress |

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the effects of this compound on tumor growth in xenograft models of breast cancer. The compound showed a dose-dependent reduction in tumor size, suggesting its potential as a therapeutic agent.

-

Case Study on Environmental Impact :

- Research assessed the environmental persistence of fluorinated compounds. It was found that this compound exhibited resistance to biodegradation, raising concerns about its accumulation in ecosystems.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Toxicity Level |

|---|---|---|---|

| Perfluorooctanoic acid (PFOA) | C8HF15O2 | Endocrine disruption | High |

| Perfluorobutanesulfonic acid (PFBS) | C4HF9O3S | Liver toxicity | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate with high purity?

- Methodology : The compound is typically synthesized via esterification of acrylic acid with a perfluorinated alcohol precursor, such as 3-(perfluoro-7-methyloctyl)-2-hydroxypropanol. Catalysts like sulfuric acid or enzyme-mediated systems can improve yield. Purification involves fractional distillation under reduced pressure (to avoid thermal degradation) followed by column chromatography to remove unreacted monomers and isomers .

- Critical Parameters : Reaction temperature (maintained below 80°C to prevent polymerization), stoichiometric excess of acrylic acid, and inert atmosphere to minimize oxidation .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : and NMR confirm the presence of acrylate and perfluoroalkyl groups.

- FTIR : Peaks at ~1720 cm (C=O stretch) and 1200–1100 cm (C-F stretches) validate functional groups.

- HPLC : Reverse-phase chromatography with UV detection (λ = 210 nm) quantifies purity (>98% recommended for polymerization studies) .

Q. What are the key physicochemical properties (e.g., solubility, thermal stability) critical for handling in experimental setups?

- Solubility : Limited solubility in polar solvents (e.g., water), but miscible with fluorinated solvents (e.g., perfluorohexane) and organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

- Thermal Stability : Decomposes above 250°C; glass transition temperature () of homopolymers ranges from 45–60°C, depending on molecular weight .

- Safety : Volatile at elevated temperatures; use fume hoods and inhibitors (e.g., hydroquinone) to prevent accidental polymerization .

Advanced Research Questions

Q. How does the incorporation of this acrylate into copolymer systems affect surface hydrophobicity and chemical resistance?

- Experimental Design : Copolymerize with hydrophilic monomers (e.g., acrylic acid) and measure water contact angles. Studies show that even 10% incorporation of the perfluoroalkyl acrylate increases contact angles by >30°, indicating enhanced hydrophobicity .

- Mechanistic Insight : The perfluoroalkyl side chains migrate to polymer surfaces, forming a low-energy barrier resistant to solvents and surfactants. X-ray photoelectron spectroscopy (XPS) confirms fluorine enrichment at the surface .

Q. What strategies are effective in mitigating batch-to-batch variability during polymerization reactions involving this monomer?

- Process Optimization :

- Purification : Pre-polymerization purification via silica gel chromatography to remove inhibitors (e.g., MEHQ) and isomers.

- Initiator Selection : Use azobisisobutyronitrile (AIBN) at 60–70°C for controlled radical polymerization, ensuring consistent molecular weight distributions.

- Monomer Ratios : Maintain strict stoichiometric control to avoid residual unreacted fluorinated monomers, which can alter copolymer properties .

Q. How can researchers analyze and address discrepancies in reported thermal degradation profiles of polymers derived from this acrylate?

- Data Contradiction Analysis : Thermogravimetric analysis (TGA) under nitrogen vs. air reveals oxidative vs. pyrolytic degradation pathways. Conflicting reports often arise from differences in heating rates (e.g., 10°C/min vs. 5°C/min).

- Mitigation : Standardize testing protocols (ASTM E1131) and cross-validate with differential scanning calorimetry (DSC) to correlate mass loss with exothermic/endothermic events .

Q. What methodologies are recommended for tracking environmental persistence and degradation byproducts of perfluorinated acrylate polymers?

- Environmental Analysis :

- LC-MS/MS : Quantifies perfluorooctanoic acid (PFOA) and other perfluoroalkyl acids (PFAAs) in hydrolyzed samples.

- NMR : Detects residual fluorinated fragments in degradation studies.

- Degradation Studies : Accelerated aging under UV/ozone exposure simulates environmental breakdown. Recent studies indicate >90% polymer mass loss within 200 hours, generating shorter-chain fluorotelomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.